molecular formula C6H8I2O2 B14245151 2,5-Diiodohexa-2,4-diene-1,6-diol CAS No. 179766-56-4

2,5-Diiodohexa-2,4-diene-1,6-diol

Cat. No.: B14245151
CAS No.: 179766-56-4
M. Wt: 365.94 g/mol
InChI Key: LKGMWLMVSOXTJL-UHFFFAOYSA-N
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Description

2,5-Diiodohexa-2,4-diene-1,6-diol is an organic compound with the molecular formula C6H8I2O2 It is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a hexadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diiodohexa-2,4-diene-1,6-diol typically involves the iodination of hexa-2,4-diene-1,6-diol. The reaction is carried out under controlled conditions to ensure the selective addition of iodine atoms at the 2 and 5 positions of the diene. Common reagents used in this process include iodine (I2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Diiodohexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diiodohexa-2,4-diene-1,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diiodohexa-2,4-diene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and hydroxyl groups allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadiyne-1,6-diol: Similar structure but with triple bonds instead of double bonds.

    2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Contains methoxy groups and a cyclic structure.

    2,5-Diamino-2,5-cyclohexadiene-1,4-dione: Contains amino groups and a cyclic structure.

Uniqueness

2,5-Diiodohexa-2,4-diene-1,6-diol is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and potential biological activity. The combination of double bonds and hydroxyl groups also contributes to its versatility in various chemical reactions and applications .

Properties

CAS No.

179766-56-4

Molecular Formula

C6H8I2O2

Molecular Weight

365.94 g/mol

IUPAC Name

2,5-diiodohexa-2,4-diene-1,6-diol

InChI

InChI=1S/C6H8I2O2/c7-5(3-9)1-2-6(8)4-10/h1-2,9-10H,3-4H2

InChI Key

LKGMWLMVSOXTJL-UHFFFAOYSA-N

Canonical SMILES

C(C(=CC=C(CO)I)I)O

Origin of Product

United States

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